molecular formula C37H50F5N7O6 B1191646 MM-102 trifluoroacetate

MM-102 trifluoroacetate

Cat. No. B1191646
M. Wt: 783.83
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MM-102 trifluoroacetate is a potent WDR5/MLL interaction inhibitor, achieves IC50 = 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay, which is >200 times more potent than the ARA peptide.  in vitro: MM-102 inhibits MLL1 methyltransferase activity and MLL-1-induced HoxA9 and Meis-1 gene expression in leukemia cells expressing the MLL1-AF9 fusion gene. Also inhibits cell growth and induces apoptosis in leukemia cells harbouring MLL1 fusion proteins. MM-102, with the highest binding affinities to WDR5, also show the most potent inhibitory activity in the HMT assay with IC50 = 0.4-0.9 μM. MM-102 dose-dependently inhibits cell growth in the MV4; 11 and KOPN8 leukemia cell lines, which carry MLL1-AF4 and MLL1-ENL fusion proteins, respectively. MM-102 has IC50 = 25 μM in both cell lines and completely inhibits cell growth in these cell lines at 75 μM. MM-102 effectively and selectively inhibits cell growth and induces apoptosis in leukemia cells harboring MLL1 fusion proteins and has minimal effect in leukemia cells with wild-type MLL1 protein.

Scientific Research Applications

1. Use in Liquid Chromatography-Mass Spectrometry (LC-MS) of Therapeutic Proteins

Trifluoroacetic acid (TFA) is utilized as a mobile phase additive in the analysis of proteins through reversed phase liquid chromatography (RPLC). It aids in achieving symmetrical and narrow peak shapes for proteins, although it can decrease mass spectrometric sensitivity due to ion-pairing and spray destabilizing effects (Bobály et al., 2015).

2. Role in Organic Synthesis

TFA has been widely used in organic synthesis, serving various roles such as a solvent, catalyst, and reagent. It is involved in chemical transformations including rearrangements, deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).

3. Catalytic Activity in Metal-Organic Frameworks

TFA plays a significant role in increasing the catalytic activity of certain metal-organic frameworks. For instance, the zirconium terephthalate UiO-66(Zr) exhibits enhanced catalytic activity when synthesized using a modulation approach involving TFA (Vermoortele et al., 2013).

4. Application in Hydrophilic Interaction Liquid Chromatography (HILIC) of Proteins

TFA is used as an additive in HILIC for better retention and peak shape characteristics in the analysis of intact proteins. However, its use can lead to ionization suppression and adduct formation in mass spectrometry, affecting analyte sensitivity (Wouters et al., 2021).

5. Photocatalytic Activity Enhancement

TFA can enhance the photocatalytic activity of materials like F-doped TiO2. Its usage significantly modifies various physico-chemical properties of the catalyst, influencing the overall performance (Samsudin et al., 2016).

6. Use in Sensitivity Enhancement for Biopharmaceutical Characterization

In biopharmaceutical characterization, TFA is used to improve the chromatographic performance of peptide separation. However, it can suppress mass spectrometry signals during electrospray ionization, which can be alleviated by introducing certain additives (Mao et al., 2020).

properties

Molecular Formula

C37H50F5N7O6

Molecular Weight

783.83

Origin of Product

United States

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